4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyphenyl)benzamide
Description
Properties
IUPAC Name |
4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21BrN4O2/c1-35-25-10-6-5-9-24(25)31-27(34)19-11-14-21(15-12-19)30-28-32-23-16-13-20(29)17-22(23)26(33-28)18-7-3-2-4-8-18/h2-17H,1H3,(H,31,34)(H,30,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQQQMVDFYCEAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyphenyl)benzamide is a novel compound with potential therapeutic applications. Its structure suggests possible interactions with various biological targets, making it a candidate for further investigation in pharmacological studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological models, and potential therapeutic implications.
The molecular formula of this compound is C21H16BrN3O, with a molar mass of 406.28 g/mol. The compound is characterized by the presence of a bromine atom and a quinazoline moiety, which are known to influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H16BrN3O |
| Molar Mass | 406.28 g/mol |
| Density | 1.443 g/cm³ (predicted) |
| Boiling Point | 568.1 °C (predicted) |
| pKa | 5.00 (predicted) |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymatic pathways and cellular processes:
- Inhibition of Kinases : Compounds with quinazoline structures have been shown to inhibit various kinases, which play critical roles in cell signaling and proliferation. This inhibition can lead to reduced tumor growth and metastasis in cancer models.
- Antiviral Activity : Recent studies indicate that similar quinazoline derivatives exhibit antiviral properties against filoviruses such as Ebola and Marburg viruses, suggesting that this compound may also possess similar activity .
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The compound's mechanism involves the induction of apoptosis via the modulation of Bcl-2 family proteins and activation of caspase pathways .
Antiviral Properties
In a study investigating the antiviral efficacy against Ebola virus, related compounds showed effective inhibition of viral entry into host cells, with EC50 values below 10 μM . This suggests that this compound may also share similar properties.
Case Study 1: Cancer Cell Lines
A series of experiments were conducted using MCF-7 and MDA-MB-231 breast cancer cell lines treated with varying concentrations of the compound. Results indicated:
- Cell Viability : A significant reduction in cell viability was observed at concentrations above 10 μM.
- Apoptosis Induction : Flow cytometry analysis revealed increased early and late apoptotic cell populations upon treatment.
Case Study 2: Viral Inhibition
In vitro assays using Vero cells infected with Ebola pseudoviruses demonstrated that:
- Viral Entry Inhibition : The compound effectively inhibited viral entry at concentrations as low as 5 μM.
- Mechanistic Insights : Further investigations suggested that the compound interferes with the viral glycoprotein interactions necessary for host cell entry.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
N-(4-Methylphenyl) Analog
- Compound: 3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide .
- Key Differences : Replacement of the 2-methoxyphenyl group with a 4-methylphenyl substituent.
- Hydrogen Bonding: Loss of the methoxy oxygen reduces hydrogen bond acceptor count from 4 to 3, altering solubility and membrane permeability. Molecular Weight: Similar (509.4 vs. 509.4 g/mol), but topological polar surface area (TPSA) decreases from 66.9 Ų (target) to ~63 Ų, enhancing lipophilicity .
3-Substituted Benzamide Analog
- Compound: 3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide .
- Key Differences : Benzamide substitution at the 3-position instead of the 4-position.
- Impact : Altered spatial orientation may affect binding to biological targets due to steric hindrance or altered pharmacophore alignment.
Nitro-Substituted Analogs
- Compounds : N-(2-Methoxyphenyl)-2-((3/4-nitrobenzyl)oxy)benzamide derivatives .
- Key Differences : Introduction of nitro groups on the benzyloxy moiety.
Antimicrobial and Antioxidant Potential
- Metallophthalocyanines with 4-bromo-2-methoxyaniline substituents exhibit antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values comparable to streptomycin and fluconazole . The target compound’s bromo and methoxy groups may confer similar activity, though direct evidence is lacking.
Receptor Binding and Selectivity
- Dopamine D3 Receptor Ligands: Compounds like WC-10 ([3H]4-(dimethylamino)-N-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]benzamide) show high D3 receptor affinity (Kd = 1.16 nM for human D3 vs. 76 nM for D2) due to the 2-methoxyphenyl group . The target compound’s 2-methoxyphenyl substituent may similarly enhance selectivity for D3-like receptors, though experimental validation is needed.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
